molecular formula C20H28N2O4S B11291706 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide

Cat. No.: B11291706
M. Wt: 392.5 g/mol
InChI Key: ZVMJGQZCZNMVIP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The introduction of the 2-methoxyethyl, 4,5-dimethyl, and phenylsulfonyl groups can be achieved through various substitution reactions. For example, the phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the pyrrole derivative with 3-methylbutanoyl chloride in the presence of a base.

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxyethyl group.

Scientific Research Applications

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbutanamide can be compared with other similar compounds, such as:

    N-(2-methoxyethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide: This compound has a similar phenylsulfonyl group but differs in the core structure, which is a piperidine ring instead of a pyrrole ring.

    N-(2-methoxyethyl)-4-(phenylsulfonyl)aniline: This compound also contains the phenylsulfonyl group but has an aniline core structure.

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C20H28N2O4S/c1-14(2)13-18(23)21-20-19(15(3)16(4)22(20)11-12-26-5)27(24,25)17-9-7-6-8-10-17/h6-10,14H,11-13H2,1-5H3,(H,21,23)

InChI Key

ZVMJGQZCZNMVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)CC(C)C)CCOC)C

Origin of Product

United States

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